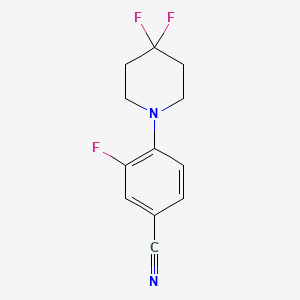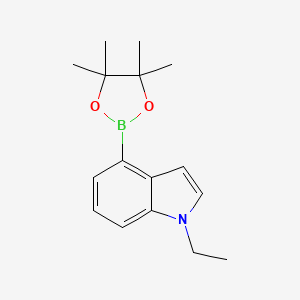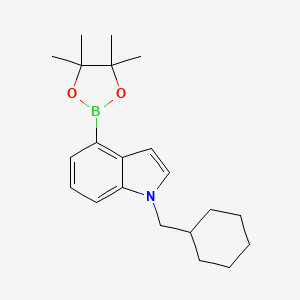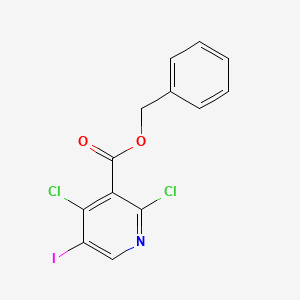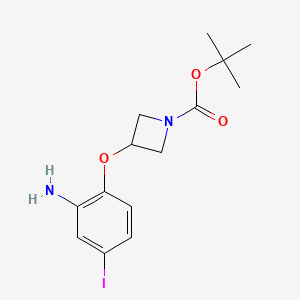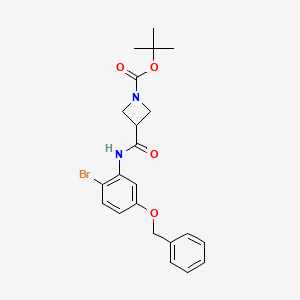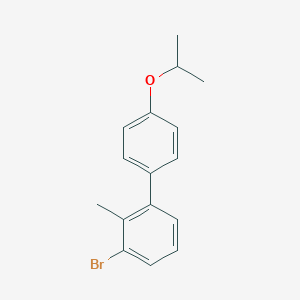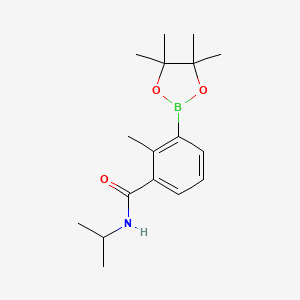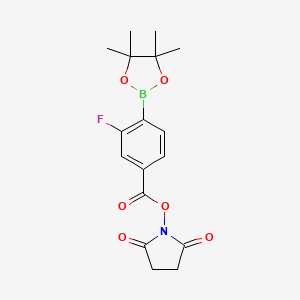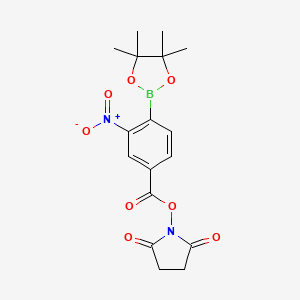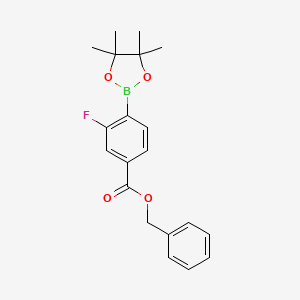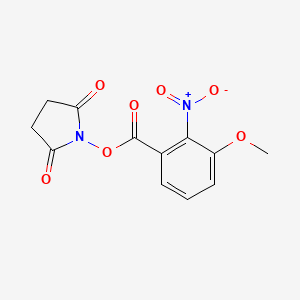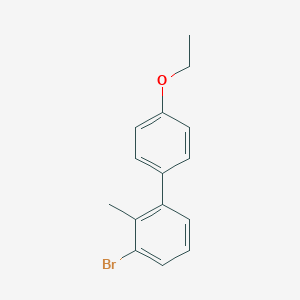
3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom at the 3-position, an ethoxy group at the 4’-position, and a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with bromine, ethoxy, and methyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency .
化学反应分析
Types of Reactions:
Oxidation: 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4’-ethoxy-2-methyl-1,1’-biphenyl.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide and sodium ethoxide are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: 4’-ethoxy-2-methyl-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives. It is also used in the development of new catalysts and ligands for various chemical reactions .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It serves as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. It is also used in the development of new agrochemicals and specialty chemicals .
作用机制
The mechanism of action of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations through electrophilic or nucleophilic pathways. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes and receptors, leading to modulation of biological pathways .
相似化合物的比较
- 4-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl
- 3-Bromo-4’-methoxy-2-methyl-1,1’-biphenyl
- 3-Bromo-4’-ethoxy-2,3-dimethyl-1,1’-biphenyl
Comparison: 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is unique due to the specific positions of its substituents, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
1-bromo-3-(4-ethoxyphenyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-3-17-13-9-7-12(8-10-13)14-5-4-6-15(16)11(14)2/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKIVBQMFREGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B8164049.png)
